7-Chloro-methyl-1H-quinoxalin-2-one
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Overview
Description
7-Chloro-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position using various catalysts and reagents. For instance, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions (MCRs) that are efficient and atom-economic. These reactions can be carried out in a single pot, producing the desired product with high yields and minimal waste . The use of heterogeneous catalysts, such as metal oxides and graphene-based composites, is also common in industrial settings due to their recyclability and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-methyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl peroxybenzoate (TBPB).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro-methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: tert-Butyl peroxybenzoate (TBPB) in the presence of hexafluoroisopropanol (HFIP) as a solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoxalin-2-one derivatives with additional functional groups.
Reduction: Formation of reduced quinoxalin-2-one derivatives.
Substitution: Formation of substituted quinoxalin-2-one derivatives with various functional groups.
Scientific Research Applications
7-Chloro-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse pharmacological activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7-Chloro-methyl-1H-quinoxalin-2-one involves its interaction with various molecular targets and pathways. The compound can induce cell cycle arrest and apoptosis in cancer cells by targeting specific proteins and enzymes involved in cell proliferation . Additionally, it can modulate the activity of enzymes involved in metabolic pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
7-Chloro-methyl-1H-quinoxalin-2-one can be compared with other quinoxalin-2-one derivatives:
Quinoxalin-2-one: The parent compound without the chloro-methyl group. It has similar biological activities but may have different reactivity and applications.
3-Methylquinoxalin-2-one: A derivative with a methyl group at the 3rd position.
6-Chloroquinoxalin-2-one: A derivative with a chloro group at the 6th position.
Properties
CAS No. |
82019-33-8 |
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Molecular Formula |
C9H7ClN2O |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
7-chloro-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3 |
InChI Key |
CBQGUVKDQCRXLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=CC1=O |
Origin of Product |
United States |
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